molecular formula C14H15N5O2S B603697 6-[2-(2-furyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1190323-87-5

6-[2-(2-furyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B603697
CAS No.: 1190323-87-5
M. Wt: 317.37g/mol
InChI Key: BNVVZJBDUUZTBG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2-furyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 6-[2-(2-furyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-[2-(2-furyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research. It is used in medicinal chemistry for its potential anticancer, antimicrobial, and anti-inflammatory properties . In biology, it serves as an enzyme inhibitor and has shown promise in targeting specific molecular pathways. Additionally, it is utilized in industrial applications as a synthetic intermediate for the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-[2-(2-furyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar compounds to 6-[2-(2-furyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives. These compounds share similar structural features but may differ in their pharmacological activities and applications. The unique combination of the furan and morpholine groups in this compound contributes to its distinct properties and potential advantages over other derivatives .

Properties

CAS No.

1190323-87-5

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37g/mol

IUPAC Name

4-[[6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine

InChI

InChI=1S/C14H15N5O2S/c1-2-11(21-7-1)3-4-13-17-19-12(15-16-14(19)22-13)10-18-5-8-20-9-6-18/h1-4,7H,5-6,8-10H2/b4-3+

InChI Key

BNVVZJBDUUZTBG-ONEGZZNKSA-N

SMILES

C1COCCN1CC2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Origin of Product

United States

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